molecular formula C8H8ClNO5S B13767781 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid CAS No. 67892-44-8

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid

Cat. No.: B13767781
CAS No.: 67892-44-8
M. Wt: 265.67 g/mol
InChI Key: YWMDVYNTTKZDBR-UHFFFAOYSA-N
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Description

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.671 g/mol . It is a member of the benzenesulfonic acid family, characterized by the presence of a sulfonic acid group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid typically involves the nitration of 4-ethylbenzenesulfonic acid followed by chlorination. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid for the nitration step, and chlorine gas for the chlorination step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various applications .

Comparison with Similar Compounds

5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and versatility in research and industrial applications.

Properties

CAS No.

67892-44-8

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

5-chloro-4-ethyl-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C8H8ClNO5S/c1-2-5-3-7(10(11)12)8(4-6(5)9)16(13,14)15/h3-4H,2H2,1H3,(H,13,14,15)

InChI Key

YWMDVYNTTKZDBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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